molecular formula C9H11ClO B14145677 2-Chloro-1-ethyl-3-methoxybenzene CAS No. 89032-11-1

2-Chloro-1-ethyl-3-methoxybenzene

Cat. No.: B14145677
CAS No.: 89032-11-1
M. Wt: 170.63 g/mol
InChI Key: RGIQNPPCOZFRHH-UHFFFAOYSA-N
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Description

2-Chloro-1-ethyl-3-methoxybenzene is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, an ethyl group at the first position, and a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-ethyl-3-methoxybenzene can be achieved through several methods, including electrophilic aromatic substitution and nucleophilic substitution reactions. One common method involves the chlorination of 1-ethyl-3-methoxybenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination process, and advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-ethyl-3-methoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the chlorine, ethyl, or methoxy groups can be replaced by other substituents.

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 3-methoxy-1-ethylphenol.

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    3-Methoxy-1-ethylphenol: Formed through nucleophilic substitution.

    Carboxylic Acid Derivative: Formed through oxidation of the ethyl group.

Scientific Research Applications

2-Chloro-1-ethyl-3-methoxybenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-ethyl-3-methoxybenzene involves its interaction with various molecular targets, depending on the specific application. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can readily react with electrophiles. In nucleophilic substitution reactions, the chlorine atom serves as a leaving group, allowing nucleophiles to attack the benzene ring.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-methoxybenzene: Similar structure but lacks the ethyl group.

    2-Chloro-1-methoxybenzene: Similar structure but lacks the ethyl group and has the methoxy group at a different position.

    1-Ethyl-3-methoxybenzene: Similar structure but lacks the chlorine atom.

Uniqueness

2-Chloro-1-ethyl-3-methoxybenzene is unique due to the presence of both the ethyl and methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. The combination of these substituents can lead to distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

89032-11-1

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

2-chloro-1-ethyl-3-methoxybenzene

InChI

InChI=1S/C9H11ClO/c1-3-7-5-4-6-8(11-2)9(7)10/h4-6H,3H2,1-2H3

InChI Key

RGIQNPPCOZFRHH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)OC)Cl

Origin of Product

United States

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